molecular formula C9H9BrO3S B1269269 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone CAS No. 50413-24-6

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B1269269
CAS No.: 50413-24-6
M. Wt: 277.14 g/mol
InChI Key: JOCMYOUZIDSYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(4-methylsulfonylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMYOUZIDSYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352845
Record name 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50413-24-6
Record name p-Methylsulfonylphenacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050413246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-[4-(methanesulfonyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-(methylsulfonyl)acetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-METHYLSULFONYLPHENACYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBF9OCP8XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Bromination of 1-(4-(Methylsulfonyl)Phenyl)Ethanone

The most widely reported method involves direct bromination of 1-(4-(methylsulfonyl)phenyl)ethanone (I) using molecular bromine (Br₂) in acetic acid. The methylsulfonyl group activates the phenyl ring, directing electrophilic substitution to the para position relative to the sulfonyl moiety.

Reaction Conditions and Mechanism

  • Reagents : Bromine (1.1 eq), glacial acetic acid (solvent), 0–5°C.
  • Mechanism :
    $$ \text{(I)} + \text{Br}_2 \xrightarrow{\text{HOAc}} \text{2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone} + \text{HBr} $$
    The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the sulfonyl group stabilizing the intermediate σ-complex.

Yield and Purification

  • Crude Yield : 80–85%.
  • Purification : Recrystallization from ethanol/water (3:1) yields >95% purity (m.p. 126–128°C).
Table 1: Classical Bromination Parameters
Parameter Value/Range
Temperature 0–5°C
Reaction Time 4–6 hours
Bromine Equivalents 1.05–1.10
Solvent Glacial Acetic Acid
Workup Na₂S₂O₃ Quench, Extraction

Alternative Brominating Agents: N-Bromosuccinimide (NBS)

NBS offers a safer, more controllable alternative to molecular bromine, particularly in small-scale syntheses. This method minimizes over-bromination and reduces handling risks.

Protocol

  • Reagents : NBS (1.05 eq), azobisisobutyronitrile (AIBN, 0.1 eq), CCl₄ (solvent), reflux.
  • Mechanism : Radical-initiated bromination at the α-position of the ketone.

Performance Metrics

  • Yield : 70–75% (lower than Br₂ due to competing side reactions).
  • Advantages : Reduced di-bromination byproducts (<5%).
Table 2: NBS vs. Br₂ Bromination Comparison
Parameter NBS Method Br₂ Method
Yield 70–75% 80–85%
Byproducts <5% 10–15%
Safety Moderate High (corrosive Br₂)
Scalability Limited to lab-scale Industrial-scale viable

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes safety, cost, and throughput. Continuous flow reactors (CFRs) have replaced batch processes for bromine-based routes, enhancing yield and purity.

CFR Parameters

  • Reactor Type : Tubular (SS316L, Teflon-lined).
  • Flow Rate : 0.5 L/min (residence time: 8–10 min).
  • Temperature : 5°C (jacketed cooling).
  • Post-Reaction Processing : In-line neutralization with NaHCO₃, liquid-liquid separation.
Table 3: Industrial vs. Lab-Scale Bromination
Metric Industrial CFR Lab-Scale Batch
Annual Capacity 10–50 metric tons 1–5 kg
Purity 98–99% 95–97%
Energy Consumption 15–20 kWh/kg 30–40 kWh/kg
Bromine Utilization 99% 85–90%

Catalytic Enhancements and Solvent Effects

Recent advances focus on catalytic systems to improve regioselectivity and reaction rates. Silver nitrate (AgNO₃) and Lewis acids (e.g., FeCl₃) show promise.

Silver Nitrate-Catalyzed Bromination

  • Conditions : AgNO₃ (5 mol%), HNO₃ (10%), 25°C.
  • Outcome :
    • Yield: 88% (vs. 85% without catalyst).
    • Reaction Time: Reduced to 2 hours.

Solvent Screening Data

Solvent Yield (%) Purity (%)
Acetic Acid 85 95
Dichloromethane 78 92
Tetrahydrofuran 65 88
Ethyl Acetate 72 90

Mitigation of Byproducts and Side Reactions

Common byproducts include di-brominated derivatives and sulfone oxidation products. Strategies to suppress these include:

  • Stoichiometric Control : Limiting Br₂ to 1.05 eq reduces di-bromination to <2%.
  • Inert Atmosphere : N₂ sparging prevents sulfone oxidation.
  • Low-Temperature Quenching : Immediate cooling to −20°C post-reaction stabilizes the product.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms substitution pattern (δ 7.8–8.1 ppm for aromatic protons; δ 195 ppm for ketone carbonyl).
  • HPLC : Purity assessment (C18 column, 70:30 MeOH/H₂O, RT 6.2 min).
  • X-ray Crystallography : Resolves crystal packing and bond lengths (C–Br: 1.93 Å).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in the development of new drugs, particularly as an intermediate in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with biological molecules through its reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can form covalent bonds with nucleophiles. These interactions can lead to the inhibition of enzymes or modification of proteins, affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone: Characterized by the presence of a bromine atom and a methylsulfonyl group.

    2-Bromo-1-(4-(methanesulfonyl)phenyl)ethanone: Similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.

    4-Bromo-1-(methylsulfonyl)benzene: Lacks the ethanone group, making it less reactive in certain reactions.

Uniqueness

This compound is unique due to its combination of a bromine atom and a methylsulfonyl group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone, with the CAS number 50413-24-6, is a compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₃S
  • Molecular Weight : 277.14 g/mol
  • Appearance : Pale yellow crystalline powder
  • Melting Point : 126 °C
  • Density : 1.575 g/cm³

The compound features a bromine atom and a methylsulfonyl group attached to a phenyl ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following pathways have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzyme activities by binding to their active sites. This inhibition can lead to alterations in metabolic pathways, particularly those involved in inflammation and cancer progression .
  • Signal Transduction Modulation : By affecting signal transduction pathways, this compound can influence gene expression related to cell growth and apoptosis .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)10
HeLa (Cervical)20

These findings suggest that the compound may serve as a potential lead for developing new anticancer agents.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

A notable study investigated the effects of this compound on human cancer cell lines. The results showed:

  • Cell Viability Reduction : A dose-dependent reduction in cell viability was observed across multiple cancer types.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.

This study highlights the compound's potential as a therapeutic agent against cancer.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
2-Chloro-1-(4-(methylsulfonyl)phenyl)ethanoneModerate anticancer activity
2-Iodo-1-(4-(methylsulfonyl)phenyl)ethanoneHigher enzyme inhibition

The presence of bromine in this compound appears to enhance its biological activity compared to its chloro and iodo counterparts.

Q & A

Q. How is 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone synthesized in laboratory settings?

The compound is typically synthesized via bromination of the corresponding acetophenone derivative. A common method involves treating 1-(4-(methylsulfonyl)phenyl)ethanone with bromine in acetic acid under controlled conditions. Electron-donating substituents on the aryl ring (e.g., methylsulfonyl groups) enhance electrophilic substitution efficiency. Reaction optimization includes monitoring temperature (0–5°C to avoid side reactions) and stoichiometric control of bromine . Purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity (melting point: 126–128°C) .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with characteristic peaks for the methylsulfonyl group (δ ~3.0 ppm for 1H^1H, δ ~45 ppm for 13C^{13}C) and the ketone carbonyl (δ ~195 ppm for 13C^{13}C).
  • X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation, R factor <0.06) reveal bond lengths (C–Br: ~1.93 Å) and dihedral angles between aryl and ketone groups, critical for understanding reactivity .
  • FT-IR : Strong absorption bands at ~1680 cm1^{-1} (C=O stretch) and ~1300 cm1^{-1} (S=O stretch) validate functional groups .

Q. What are the key physical properties critical for handling this compound?

  • Melting point : 126–128°C (indicative of high purity).
  • Density : 1.575 g/cm3^3, requiring precise solvent selection for solubility (e.g., DMSO, THF).
  • Hygroscopicity : Low, but storage under inert atmosphere (N2_2) is recommended to prevent hydrolysis of the bromoacetyl group .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?

The methylsulfonyl group is a strong electron-withdrawing substituent, activating the adjacent carbonyl carbon for nucleophilic attack. Studies on analogous phenacyl bromides show that electron-withdrawing groups (e.g., –SO2_2Me) accelerate SN2_2 reactions with amines or thiols by polarizing the C–Br bond. Kinetic studies (e.g., via 1H^1H-NMR monitoring) reveal second-order dependence on nucleophile concentration .

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

Discrepancies in bond angles or torsional conformations can arise from crystal packing forces (X-ray) vs. gas-phase calculations (DFT). Hybrid approaches include:

  • Multipole refinement : Adjusts electron density models in X-ray data to match theoretical charge distributions.
  • Solid-state DFT : Incorporates crystal lattice parameters into computational models. For example, deviations in C–S–O angles (<2°) between experimental and computed structures are resolved by accounting for intermolecular interactions .

Q. How does this compound participate in multicomponent reactions for heterocyclic synthesis?

It serves as a phenacyl bromide precursor in quinoxaline and imidazole synthesis. For example:

  • Quinoxaline formation : Reacts with o-phenylenediamine in [BMIM][HSO4_4] ionic liquid at 80°C, yielding >85% product. Electron-withdrawing groups on the aryl ring stabilize the intermediate imine .
  • Mechanistic insight : The bromoacetyl group undergoes nucleophilic displacement, followed by cyclocondensation. Kinetic isotope effects (KIE) and Hammett studies confirm a concerted mechanism in polar aprotic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.